Cyathuscavin B
Description
Cyathuscavin B is a bioactive polyketide compound isolated from the liquid culture of the fungus Cyathus stercoreus, a species traditionally used in Chinese medicine for alleviating gastralgia . It exhibits potent antioxidant properties and DNA protection activity, making it a subject of interest in pharmaceutical and biochemical research . The compound is part of a broader family of polyketides, including cyathuscavin A and C, which share structural and functional similarities but may differ in specific bioactivities .
Properties
Molecular Formula |
C18H16O9 |
|---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
9,10-dihydroxy-6,8-dimethoxy-1-oxo-3-[(E)-prop-1-enyl]-6H-pyrano[4,3-c]isochromene-7-carboxylic acid |
InChI |
InChI=1S/C18H16O9/c1-4-5-7-6-8-9(17(23)26-7)10-11(18(25-3)27-8)12(16(21)22)15(24-2)14(20)13(10)19/h4-6,18-20H,1-3H3,(H,21,22)/b5-4+ |
InChI Key |
ZORZPKUBRKXKSU-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/C1=CC2=C(C3=C(C(O2)OC)C(=C(C(=C3O)O)OC)C(=O)O)C(=O)O1 |
Canonical SMILES |
CC=CC1=CC2=C(C3=C(C(O2)OC)C(=C(C(=C3O)O)OC)C(=O)O)C(=O)O1 |
Synonyms |
cyathuscavin B |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Overview
Cyathuscavin B belongs to the polyketide class, characterized by their biosynthesis via polyketide synthase enzymes. Its structural analogs, such as cyathuscavin A and C, are derived from the same fungal source but differ in side-chain modifications, which influence their bioactivity profiles . Other related compounds include cyathusals (A, B, C) and pulvinatal, which also demonstrate antioxidant properties but lack explicit evidence of DNA protection activity .
Key Findings:
Antioxidant Capacity : this compound and pulvinatal exhibit comparable high antioxidant activity, while cyathuscavin A and C show moderate efficacy .
DNA Protection : Only the cyathuscavin series (A, B, C) demonstrate DNA protection, suggesting a unique mechanism linked to their polyketide backbone .
Traditional Use : While Cyathus stercoreus is used in traditional medicine for gastralgia, specific applications of isolated compounds like this compound remain understudied .
Pharmacological Potential
This compound’s dual functionality (antioxidant and DNA protection) positions it as a candidate for drug development targeting oxidative stress-related diseases, such as neurodegenerative disorders or cancer . In contrast, cyathusals and pulvinatal may be more suited for industrial applications, such as preservatives or cosmetic additives, due to their singular antioxidant focus .
Q & A
Q. How can Cyathuscavin B be reliably identified and characterized in natural extracts?
Methodological Answer:
- Step 1 : Use high-performance liquid chromatography (HPLC) or LC-MS for preliminary separation and detection of this compound in crude extracts. Compare retention times or mass spectra with authenticated standards if available.
- Step 2 : Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments, e.g., , , COSY, HSQC, HMBC). For novel derivatives, ensure full assignment of proton and carbon signals .
- Step 3 : Validate purity using techniques like HPLC-DAD or quantitative NMR (qNMR). Purity thresholds (>95%) should align with journal requirements for reproducibility .
Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?
Methodological Answer:
- Assay Selection : Prioritize target-specific assays (e.g., enzyme inhibition for antimicrobial activity) over broad-spectrum assays. For example, use:
- Microdilution assays for antimicrobial activity (MIC/MBC determination).
- Cell viability assays (MTT/XTT) for cytotoxicity screening.
Advanced Research Questions
Q. How should researchers design experiments to explore this compound’s mechanism of action?
Methodological Answer:
- Hypothesis-Driven Approach : Formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question. Example: “Does this compound inhibit bacterial efflux pumps via direct binding to AcrB?” .
- Experimental Workflow :
Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding sites.
Validation : Apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
Functional Assays : Measure efflux pump inhibition using fluorescent substrates (e.g., ethidium bromide accumulation assays) .
- Controls : Include knockout strains or siRNA-mediated gene silencing to confirm target specificity .
Q. How can contradictory data on this compound’s efficacy across studies be resolved?
Methodological Answer:
- Data Audit : Compare experimental variables (e.g., solvent used, cell lines, assay protocols) across conflicting studies. For example, DMSO concentration >1% may artifactually inhibit bacterial growth .
- Meta-Analysis : Conduct a systematic review using PRISMA guidelines to assess bias, heterogeneity, and study quality. Use tools like RevMan for statistical synthesis .
- Replication Studies : Reproduce key experiments under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .
Q. What strategies optimize the synthetic yield of this compound derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Route Design : Employ retrosynthetic analysis to identify modular intermediates. Prioritize protecting-group-free strategies for efficiency.
- Reaction Optimization : Use design of experiments (DoE) to test variables (e.g., temperature, catalyst loading). Response surface methodology (RSM) can model optimal conditions .
- Characterization : For novel derivatives, provide -NMR, -NMR, HRMS, and X-ray crystallography data (if available). Deposit spectra in public repositories (e.g., ChemSpider) for transparency .
Data Presentation and Reproducibility Guidelines
-
Tables : Include raw data (e.g., MIC values across bacterial strains) and statistical parameters (e.g., p-values, confidence intervals) to support claims .
Example Table:Bacterial Strain MIC (μg/mL) MBC (μg/mL) Solvent Control S. aureus ATCC 25923 8.0 ± 0.5 16.0 ± 1.2 No inhibition E. coli ATCC 25922 32.0 ± 2.1 64.0 ± 3.8 No inhibition -
Reproducibility : Follow the Beilstein Journal’s guidelines for experimental sections: describe equipment models, software versions, and reagent sources .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
